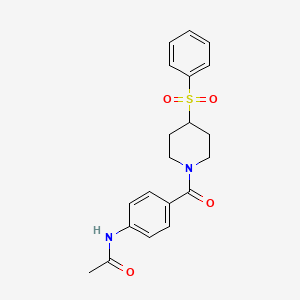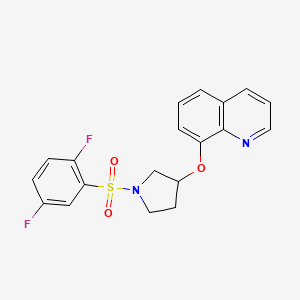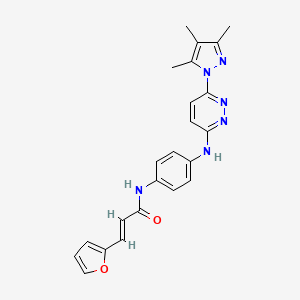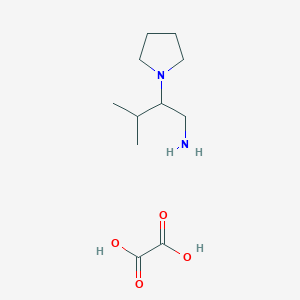![molecular formula C14H14ClNO B2852970 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 54529-43-0](/img/structure/B2852970.png)
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, commonly known as 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless solid with a molecular formula of C9H11ClO and a molecular weight of 174.63 g/mol. It is a highly reactive compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate.
科学研究应用
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is widely used in scientific research as a reagent for organic synthesis and as a catalyst for the production of polymers. It has also been used as a model compound for the study of reaction mechanisms and as a building block for drug design.
作用机制
The mechanism of action of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is not well understood. However, it is believed to involve a combination of nucleophilic addition and elimination reactions. In nucleophilic addition reactions, the compound acts as a nucleophile, attacking the electrophilic carbon of the substrate. In elimination reactions, the compound acts as a base, removing a proton from the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one are not well understood. However, it is believed to have antimicrobial activity and may be useful in the treatment of certain infections. It is also believed to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
The advantages of using 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of using this compound in laboratory experiments is its instability. It is also sensitive to light and air and must be stored in a cool, dark place.
未来方向
Future research on 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one should focus on its potential applications in drug design and the development of new synthetic routes for the production of polymers. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
合成方法
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one can be synthesized through the reaction of 4-chlorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one. The reaction is carried out in a two-phase system with aqueous sodium hydroxide and ethyl acetate as the solvent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. The reaction is complete when the desired product is obtained in high yield.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves the condensation of 4-chlorobenzaldehyde with 3-aminobicyclo[2.2.2]octan-2-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-aminobicyclo[2.2.2]octan-2-one", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 3-aminobicyclo[2.2.2]octan-2-one (1.1 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete conversion of the starting materials.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as hexane/ethyl acetate to obtain the pure product as a yellow solid." ] } | |
| 54529-43-0 | |
分子式 |
C14H14ClNO |
分子量 |
247.72 g/mol |
IUPAC 名称 |
(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
InChI 键 |
KHICWBBWZMQJKM-UKTHLTGXSA-N |
手性 SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)







![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)

